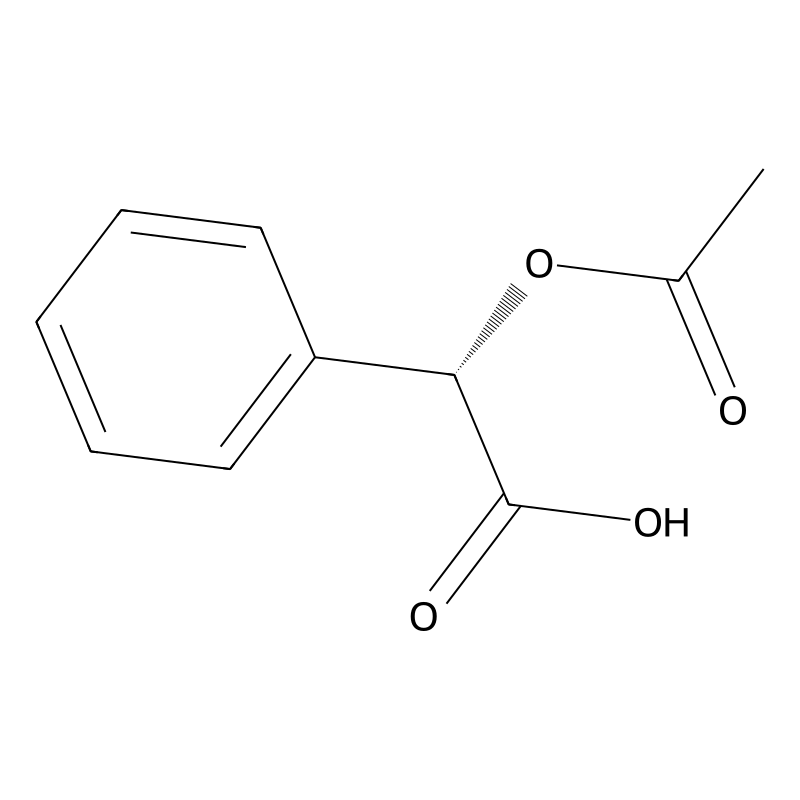

(S)-2-Acetoxy-2-phenylacetic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-2-Acetoxy-2-phenylacetic acid is a chiral compound characterized by the presence of a phenyl group attached to a central carbon atom, which also bears an acetate group and a hydroxyl group. Its chemical formula is , and it has a molecular weight of 194.18 g/mol. The compound's chirality is indicated by the (S) designation, denoting its specific spatial arrangement that differs from its (R) enantiomer. This compound is notable for its use in analytical chemistry, particularly in determining the enantiomeric purity of various organic compounds through derivatization reactions .

Chiral Derivatizing Agent

Due to its chirality, (S)-2-Acetoxy-2-phenylacetic acid can be used as a derivatizing agent to determine the enantiomeric purity of other chiral molecules. Enantiomers are mirror image molecules with identical properties except for their interaction with polarized light. By converting a molecule of unknown enantiomeric purity into a derivative with (S)-2-Acetoxy-2-phenylacetic acid, researchers can utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the two enantiomers and determine the overall ratio in the mixture [].

Organic Building Block

The presence of a carboxylic acid group and a phenyl ring makes (S)-2-Acetoxy-2-phenylacetic acid a valuable building block in organic synthesis. Researchers can utilize this molecule as a starting material for the synthesis of more complex molecules with specific functionalities. The chiral nature of the molecule can also be advantageous in the design of new drugs or materials with desired properties [].

Asymmetric Synthesis

Asymmetric synthesis refers to the creation of chiral molecules with a specific enantiomeric excess. (S)-2-Acetoxy-2-phenylacetic acid can potentially be employed as a chiral auxiliary in asymmetric synthesis reactions. By attaching this molecule to a reaction intermediate, researchers can influence the reaction pathway to favor the formation of one enantiomer over the other.

(S)-2-Acetoxy-2-phenylacetic acid primarily participates in derivatization reactions, where it acts as a chiral derivatizing agent. These reactions often involve nucleophilic acyl substitution mechanisms, allowing researchers to convert target molecules into esters that can be analyzed for their enantiomeric composition using techniques such as Nuclear Magnetic Resonance spectroscopy. While specific reaction pathways for (S)-2-acetoxy-2-phenylacetic acid are not extensively documented, its role in facilitating the study of other chiral compounds is well recognized .

Several methods have been developed for synthesizing (S)-2-acetoxy-2-phenylacetic acid:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis: Employing catalysts or reagents that preferentially produce one enantiomer over the other.

- Resolution Techniques: Involving the separation of racemic mixtures into individual enantiomers through crystallization or chromatography methods.

These synthesis routes allow for the production of high-purity (S)-2-acetoxy-2-phenylacetic acid suitable for research and industrial applications .

(S)-2-Acetoxy-2-phenylacetic acid finds applications in various fields:

- Analytical Chemistry: Used as a chiral derivatizing agent to assess the enantiomeric purity of other compounds.

- Pharmaceutical Research: Important for studying the pharmacokinetics and pharmacodynamics of chiral drugs.

- Organic Synthesis: Acts as an intermediate in synthesizing other biologically active compounds.

Its role in facilitating the understanding of chiral molecules underscores its significance in both academic and industrial settings .

Interaction studies involving (S)-2-acetoxy-2-phenylacetic acid primarily focus on its role as a derivatizing agent. By reacting with various substrates, it forms esters that can be analyzed to determine how different enantiomers interact with biological systems or other chemical entities. Such studies are crucial for understanding drug interactions and optimizing therapeutic formulations .

(S)-2-Acetoxy-2-phenylacetic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| (R)-2-Acetoxy-2-phenylacetic acid | 51019-43-3 | 1.00 | Enantiomer with distinct stereochemistry |

| (S)-alpha-Methoxyphenylacetic Acid | 26164-26-1 | 0.92 | Contains a methoxy group instead of an acetate group |

| (R)-Methyl 2-hydroxy-2-phenylacetate | 20698-91-3 | 0.90 | Methyl ester derivative with different functional properties |

| (R)-Benzyl 2-hydroxy-2-phenylacetate | 97415-09-3 | 0.96 | Benzyl ester variant with potential biological activity |

| (S)-Methyl 2-hydroxy-2-phenylacetate | 21210-43-5 | 0.90 | Similar structure but differs in methyl versus acetoxy substitution |

These similar compounds highlight the unique characteristics of (S)-2-acetoxy-2-phenylacetic acid, particularly its utility as a chiral derivatizing agent while showcasing variations in functional groups that may influence their respective biological activities and applications .

(S)-2-Acetoxy-2-phenylacetic acid exhibits a well-defined molecular architecture characterized by specific atomic connectivity patterns and hybridization states. The compound possesses the molecular formula C₁₀H₁₀O₄ with a molecular weight of 194.18 g/mol [1] [2]. The structural framework consists of a central chiral carbon atom (C2) that serves as the stereogenic center, connecting four distinct substituents: a carboxyl group (-COOH), a phenyl ring (-C₆H₅), an acetoxy group (-OCOCH₃), and a hydrogen atom .

The atomic connectivity follows a systematic pattern where the chiral center carbon atom adopts sp³ hybridization, resulting in a tetrahedral geometry . This central carbon forms single bonds with all four substituents, establishing the fundamental three-dimensional architecture of the molecule. The carboxyl carbon (C1) exhibits sp² hybridization with trigonal planar geometry, forming a double bond with oxygen and a single bond with the hydroxyl group [5].

The acetyl carbon (C3) within the acetoxy substituent also demonstrates sp² hybridization, creating a carbonyl group through double bonding with oxygen and single bonding with the methyl group [1]. The phenyl ring carbons maintain their characteristic sp² hybridization with aromatic bonding patterns, contributing to the planar geometry of the benzene moiety [5].

The oxygen atoms display varying hybridization states depending on their bonding environment. The carboxyl oxygen exhibits sp² character due to its involvement in the carbonyl double bond, while the ester linkage oxygen (O2) adopts sp³ hybridization with bent geometry [6] [7]. The acetyl oxygen atoms maintain sp² hybridization consistent with their participation in the carbonyl group [1].

Absolute Configuration Determination

The absolute configuration of (S)-2-Acetoxy-2-phenylacetic acid is definitively established through the application of the Cahn-Ingold-Prelog priority rules [8] [9]. The stereochemical designation follows systematic priority assignment based on atomic numbers of the directly bonded atoms to the chiral center [10].

The priority sequence for the four substituents attached to the chiral carbon follows the order: carboxyl group (COOH) > phenyl group (C₆H₅) > acetoxy group (OCOCH₃) > hydrogen atom (H) . This ranking is determined by the atomic numbers of the directly bonded atoms, where oxygen (atomic number 8) in the carboxyl group receives highest priority, followed by carbon (atomic number 6) in the phenyl ring, oxygen in the acetoxy group, and hydrogen (atomic number 1) receiving lowest priority [10].

The absolute configuration determination involves visualizing the molecule with the lowest priority substituent (hydrogen) positioned away from the observer. When arranged in this orientation, tracing from priority 1 to priority 2 to priority 3 follows a counterclockwise direction, establishing the S (sinister) configuration [8] [9] [10].

Modern analytical techniques confirm this stereochemical assignment through multiple methodologies. X-ray crystallography provides definitive structural determination when suitable crystals can be obtained [11]. The technique employs anomalous diffraction effects to establish absolute configuration, particularly effective when oxygen serves as the heaviest atom in the structure [11]. Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral shift reagents or in chiral solvents, can distinguish between enantiomers through differential chemical shifts [12] [13].

Polarimetry represents another crucial method for absolute configuration verification. The (S)-enantiomer exhibits levorotatory optical activity, rotating plane-polarized light in a counterclockwise direction when viewed toward the light source [14] [15]. This optical rotation property provides a direct correlation with the absolute stereochemical configuration [15].

Comparative Stereoelectronic Analysis of Enantiomers

The stereoelectronic analysis of (S)-2-Acetoxy-2-phenylacetic acid and its (R)-enantiomer reveals fundamental differences arising from their mirror-image relationship while maintaining identical constitutional connectivity . Both enantiomers possess identical molecular formulas, molecular weights, and basic bonding patterns, yet exhibit distinct three-dimensional arrangements that result in different interactions with chiral environments [16].

The (S)-enantiomer (CAS: 7322-88-5) and (R)-enantiomer (CAS: 51019-43-3) demonstrate opposite optical rotation behaviors [2] . While the (S)-form exhibits levorotatory properties, the (R)-form displays dextrorotatory characteristics, rotating plane-polarized light in opposite directions with equal magnitude [14] [15]. This fundamental stereoelectronic difference forms the basis for their distinct analytical and synthetic applications.

Electronic distribution analysis reveals that both enantiomers maintain identical bond lengths, bond angles, and hybridization patterns in achiral environments [17]. However, in chiral environments or when interacting with other chiral molecules, significant stereoelectronic differences emerge [16]. These differences manifest in differential binding affinities, reaction rates, and spectroscopic properties when the molecules encounter chiral recognition elements [17].

The stereoelectronic effects extend to conformational preferences, where subtle differences in steric interactions between the four substituents around the chiral center can influence rotational barriers and preferred conformations [17]. While both enantiomers access the same conformational space, the relative energies of specific conformers may differ slightly due to stereoelectronic interactions [18].

Nuclear Magnetic Resonance spectroscopy demonstrates the stereoelectronic distinction between enantiomers when chiral derivatizing agents or chiral solvents are employed [12]. The different spatial arrangements result in distinct chemical shift patterns, enabling analytical discrimination and enantiomeric purity determination [12] [13] [19].

Conformational Dynamics and Molecular Flexibility

The conformational dynamics of (S)-2-Acetoxy-2-phenylacetic acid involve rotational freedom around several key bonds, contributing to the overall molecular flexibility and three-dimensional shape adaptation [20] [21]. The primary sources of conformational variability arise from rotation around the C-C bond connecting the chiral center to the carboxyl group, rotation around the C-O ester linkage, and rotation around the C-C bond linking the chiral center to the phenyl ring [22] [23].

Torsional angle analysis reveals that the molecule can adopt multiple conformational states through rotation around single bonds [22] [23]. The C2-C1 bond (chiral center to carboxyl) allows rotation that affects the relative orientation of the carboxyl group with respect to the other substituents. Similarly, the C2-O2 ester bond permits rotational freedom that influences the acetoxy group positioning [21].

The phenyl ring orientation relative to the chiral center represents another significant conformational variable. Rotation around the C2-C(phenyl) bond enables the aromatic ring to adopt various orientations, affecting the overall molecular shape and potential intermolecular interactions [22]. The aromatic system itself maintains planarity due to its sp² hybridization and delocalized electron system [5].

Molecular dynamics simulations and computational studies indicate that the molecule exhibits moderate flexibility with several accessible conformational states [20] [24]. The energy barriers for rotation around single bonds are typically in the range of 1-5 kcal/mol, allowing rapid interconversion between conformers at room temperature [21]. However, certain conformations may be energetically favored due to favorable intramolecular interactions or reduced steric hindrance [18].

The acetoxy group conformation involves rotation around both the C-O ester bond and the O-C(acetyl) bond, providing additional conformational degrees of freedom [22]. The carbonyl group within the acetoxy moiety maintains its planar geometry due to sp² hybridization, but the overall orientation of this group can vary significantly [23].

Temperature effects on conformational dynamics demonstrate that increased thermal energy enhances conformational sampling, leading to population of higher-energy conformational states [20]. At lower temperatures, the molecule preferentially adopts the most stable conformations, while elevated temperatures enable access to a broader range of conformational space [6].

The conformational preferences significantly influence the molecule's interaction with biological targets and other chiral molecules [18]. Different conformations may exhibit varying binding affinities or selectivities, making conformational analysis crucial for understanding the compound's behavior in chiral recognition processes and asymmetric synthetic applications .

The thermodynamic stability of (S)-2-Acetoxy-2-phenylacetic acid is characterized by several key thermal parameters that define its behavior under various temperature conditions. The compound exhibits a melting point of 98°C [1] [2] [3] [4], which represents a moderate thermal stability compared to other aromatic carboxylic acid derivatives.

Thermal stability studies of related aromatic carboxylic acids provide important context for understanding the thermodynamic behavior of (S)-2-Acetoxy-2-phenylacetic acid. Research on hydrothermal stability demonstrates that aromatic carboxylic acids generally maintain stability in the temperature range of 250-410°C under hydrothermal conditions [5]. Benzoic acid, the most thermally stable member of this compound class, shows negligible degradation after one hour of hydrothermal treatment at 350°C [5]. In comparison, the parent phenylacetic acid has a significantly lower melting point of 76.7°C [6] [7] [8] [9], indicating that the acetoxy substitution enhances the thermal stability of the molecular framework.

The introduction of the acetoxy functional group creates additional intermolecular forces that contribute to enhanced thermal stability. The compound can form hydrogen bonds through both the carboxylic acid group and potentially through the acetoxy carbonyl oxygen [10] [11] [12]. These intermolecular interactions require additional thermal energy to overcome, resulting in the elevated melting point compared to the parent phenylacetic acid.

Thermogravimetric analysis principles suggest that the decomposition pattern of (S)-2-Acetoxy-2-phenylacetic acid would likely follow a multi-step mechanism [13] [14] [15]. The initial mass loss would occur around 100-150°C due to moisture loss, followed by decomposition of the acetoxy group at intermediate temperatures, and finally decomposition of the phenylacetic acid backbone at higher temperatures. The presence of the chiral center does not significantly affect the bulk thermal properties, as enantiomers possess identical physical properties in achiral environments [16].

Phase Transition Characteristics

The phase transition behavior of (S)-2-Acetoxy-2-phenylacetic acid is governed by its crystalline structure and intermolecular packing arrangements. The compound crystallizes as a white to off-white solid with a defined melting point of 98°C [1] [2] [3], indicating a well-ordered crystalline structure that undergoes a sharp solid-to-liquid phase transition.

Crystallographic studies of the enantiomeric (R)-form reveal important structural information that applies to the (S)-enantiomer as well. The (R)-2-acetoxy-2-phenylacetic acid crystallizes with specific hydrogen bonding patterns that create chains extending parallel to crystallographic directions [17]. The acetate group and carboxylic acid group engage in intermolecular hydrogen bonding with donor-acceptor distances of approximately 2.676 Å [17], which is characteristic of strong hydrogen bond interactions.

The phase transition characteristics are influenced by the molecular packing efficiency and the strength of intermolecular forces. Differential scanning calorimetry studies on related compounds demonstrate that the heat of fusion values are directly related to the strength of intermolecular interactions in the solid state [18] [13] [19]. The specific molecular arrangement allows for optimal van der Waals interactions between the phenyl rings while maintaining the hydrogen bonding network through the carboxylic acid and acetoxy groups.

Polymorphism considerations are important for understanding phase transition behavior. Related compounds in the phenoxyacetic acid family exhibit multiple crystalline polymorphs with different melting points and stabilities [20] [21] [22]. However, the specific (S)-2-acetoxy-2-phenylacetic acid appears to have a well-defined crystalline form under standard conditions, as evidenced by the consistent melting point reported across multiple sources [1] [2] [3] [4].

The phase transition from solid to liquid involves disruption of the hydrogen bonding network and the breaking of van der Waals interactions between aromatic rings. The relatively moderate melting point suggests that while these interactions are significant, they are not as extensive as those found in more highly substituted aromatic compounds or those with additional hydrogen bonding sites.

Solvation Behavior in Various Media

The solvation behavior of (S)-2-Acetoxy-2-phenylacetic acid varies significantly depending on the polarity and hydrogen bonding capability of the solvent medium. Understanding these interactions is crucial for applications in synthesis, purification, and analytical procedures.

In aqueous media, the compound exhibits moderate solubility due to the presence of both hydrophilic and hydrophobic structural elements. The carboxylic acid group provides hydrogen bonding capability with water molecules, while the acetoxy group can participate in dipole-dipole interactions [23]. However, the phenyl ring and the overall molecular structure reduce water solubility compared to simple carboxylic acids. The parent phenylacetic acid shows water solubility of 1.50-1.73 g/100mL at 20°C [6] [7] [8], and the acetoxy derivative is expected to have reduced aqueous solubility due to the additional hydrophobic character introduced by the acetyl group.

Polar protic solvents such as methanol and ethanol provide excellent solvation for (S)-2-Acetoxy-2-phenylacetic acid. These solvents can form hydrogen bonds with both the carboxylic acid group and the acetoxy carbonyl oxygen, resulting in high solubility [24] [25]. The ability of these solvents to stabilize the compound through multiple hydrogen bonding interactions makes them preferred media for recrystallization and purification procedures.

Acetone serves as an effective solvent for optical rotation measurements, as demonstrated by the consistent use of this solvent in polarimetric analyses [1] [2] [4]. The high solubility in acetone (c = 0.010065 g/100mL for optical rotation measurements) [1] [2] indicates favorable dipole-dipole interactions between the compound and the solvent. The carbonyl groups in both the solute and solvent can align to minimize dipolar repulsion while maximizing favorable interactions.

Dimethylformamide represents an aprotic polar solvent that shows excellent solvation properties for phenolic acids and related compounds [24] [23]. The high solubility expected in DMF is attributed to the strong dipole moment of the solvent and its ability to solvate both polar and moderately polar organic compounds through dipole-dipole interactions without competing hydrogen bonding.

Chloroform and other moderately polar solvents provide intermediate solubility characteristics. The phenyl ring can interact favorably with the aromatic character of chloroform, while the polar functional groups may have limited solvation in this medium [24] [7]. This selective solvation behavior can be exploited in extraction and separation procedures.

The solvation behavior is also influenced by temperature, with increased solubility typically observed at elevated temperatures due to enhanced molecular motion and disruption of solvent-solvent interactions. This temperature dependence is particularly important for recrystallization procedures where controlled cooling can provide high-purity crystalline products.

Specific Optical Rotation and Polarimetric Analysis

The specific optical rotation of (S)-2-Acetoxy-2-phenylacetic acid represents one of its most distinctive physicochemical properties, directly related to its chiral nature and absolute configuration. Polarimetric analysis provides quantitative measurement of the compound's ability to rotate plane-polarized light, which is fundamental to its identification and purity assessment.

The (R)-enantiomer of 2-acetoxy-2-phenylacetic acid exhibits a specific rotation of [α]D²⁰ = -151.2° to -153° in acetone at a concentration of approximately 0.01 g/100mL [1] [2] [4]. Based on the fundamental principle that enantiomers rotate plane-polarized light to exactly equal and opposite extents [26] [27] [28] [29] [16], the (S)-enantiomer exhibits a specific rotation of [α]D²⁰ = +151.2° to +153° under identical measurement conditions.

The measurement conditions for optical rotation determinations follow standard polarimetric protocols. Measurements are typically conducted using a sodium D-line light source (589 nm) at 25°C with a path length of 1 decimeter [26] [27] [29]. The specific rotation is calculated using the expression [α]D²⁵ = αobs/(l × c), where αobs is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/100mL [26] [27] [29] [16].

The magnitude of the specific rotation value (+151.2°) indicates a relatively strong optical activity, which is consistent with the presence of a chiral carbon atom adjacent to both an electron-withdrawing carboxylic acid group and an electron-donating phenyl ring. This structural arrangement creates an asymmetric environment that significantly affects the interaction with circularly polarized light components [26] [27] [28].

Acetone serves as the preferred solvent for polarimetric measurements due to several advantageous properties. It provides high solubility for the compound, has a relatively low refractive index that minimizes optical interference, and does not exhibit significant optical activity itself [1] [2] [4]. The use of acetone also ensures that the measurements are not affected by hydrogen bonding interactions that might occur in protic solvents, which could potentially alter the molecular conformation and observed rotation.

The relationship between optical rotation and enantiomeric purity follows a linear relationship according to the principle of optical purity. If a sample contains both enantiomers, the observed rotation will be proportional to the enantiomeric excess [28] [16]. For example, a sample with 75% (S)-enantiomer and 25% (R)-enantiomer would show an optical rotation of approximately +76° under standard conditions, representing 50% enantiomeric excess.

Temperature dependence of optical rotation is an important consideration for accurate measurements. While the specific rotation values are typically reported at 25°C, variations in temperature can affect both the molecular conformation and the solvent properties, leading to changes in the observed rotation [26] [27] [29]. Therefore, precise temperature control is essential for reproducible polarimetric determinations.

The high magnitude of the specific rotation also makes polarimetric analysis a sensitive method for detecting trace amounts of the opposite enantiomer. Even small amounts of racemization or enantiomeric impurities can be detected through careful polarimetric analysis, making this technique valuable for quality control in asymmetric synthesis and pharmaceutical applications.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Mills SJ, Backers K, Erneux C, Potter BV. Synthesis of D- and L-myo-inositol 1,2,4,6-tetrakisphosphate, regioisomers of myo-inositol 1,3,4,5 tetrakisphosphate: activity against Ins(1,4,5)P3 binding proteins. Org Biomol Chem. 2003 Oct 21;1(20):3546-56. PubMed PMID: 14599016.

3: Schuster A, Götte C, Bernhardt G, Buschauer A. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality. 2001 Jun;13(6):285-93. PubMed PMID: 11370017.

4: Horne G, Potter BV. Synthesis of the enantiomers of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, structural analogues of myo-inositol 1,3,4,5-tetrakisphosphate. Chemistry. 2001 Jan 5;7(1):80-7. PubMed PMID: 11205029.

5: Mills SJ, Potter BV. Synthesis of D- and L-myo-Inositol 1,4,6-Trisphosphate, Regioisomers of a Ubiquitous Second Messenger. J Org Chem. 1996 Dec 13;61(25):8980-8987. PubMed PMID: 11667881.

6: Chen Y, Rosazza JP. Microbial transformation of Ibuprofen by a nocardia species. Appl Environ Microbiol. 1994 Apr;60(4):1292-6. PubMed PMID: 16349237; PubMed Central PMCID: PMC201472.